Scillascillol

Natural Product Chemistry Phytochemical Analysis Structure Elucidation

Scillascillol is a chemically defined lanostane-type triterpenoid aglycone (CAS 2023822-39-9, ≥98% HPLC) isolated from Scilla scilloides. Procurement solely by plant source or compound class risks invalid data—scillascillone differs by C-3 oxidation state, while scillascilloside B-1 introduces a sugar moiety that alters solubility and pharmacokinetics. Sourcing the exact compound ensures reproducible SAR studies, phytochemical authentication, and reliable HPLC method development. Ideal for comparative biosynthetic pathway investigations in Asparagaceae. Available in 5 mg research quantities with full NMR/MS characterization.

Molecular Formula C30H46O6
Molecular Weight 502.7 g/mol
Cat. No. B1162305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScillascillol
Molecular FormulaC30H46O6
Molecular Weight502.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21-23,31-33H,7-16H2,1-6H3/t17-,18-,21-,22+,23+,25-,26-,27+,28+,29+,30-/m1/s1
InChIKeyCBSGBWZNJGIOHF-WCUHBYDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Scillascillol Procurement Guide: A Structurally Defined Lanostane-Type Triterpenoid from Scilla scilloides for Research and Analytical Standardization


Scillascillol (CAS 2023822-39-9) is a natural lanostane-type triterpenoid first isolated from the whole plants of Scilla scilloides [1]. With the molecular formula C30H46O6 and a molecular weight of 502.68 g/mol, this compound serves as a chemically defined reference material for phytochemical investigation, quality control, and pharmacological studies related to Scilla species . Unlike the more widely reported homoisoflavonoids (e.g., scillascillin) or glycosidic derivatives (e.g., scillascilloside B-1) from the same plant, scillascillol represents a distinct aglycone scaffold with specific stereochemistry and oxidation pattern, making its accurate sourcing critical for reproducible research [1].

Why Scillascillol Cannot Be Interchanged with Co-occurring Scilla Metabolites: Structural and Functional Divergence


Procurement based solely on the source plant Scilla scilloides or broad compound class (e.g., "triterpenoid") introduces significant scientific risk. The ethanol extract of S. scilloides contains a chemically diverse mixture including lanostane-type triterpenoids (scillascillol, scillascillone), norlanostane-triterpene glycosides (scillascilloside B-1), homoisoflavones, and xanthones, each with distinct molecular targets and biological profiles [1]. Substituting scillascillol with scillascillone, which differs by a single oxidation state (C-3 ketone vs. hydroxyl), would yield invalid structure-activity relationship data due to altered hydrogen-bonding capacity and molecular geometry . Similarly, using the glycoside scillascilloside B-1 introduces a sugar moiety that dramatically alters solubility, membrane permeability, and in vivo pharmacokinetics, invalidating any comparative analysis . The absence of published quantitative bioactivity data for scillascillol itself further underscores the necessity of sourcing the exact compound for reference standard preparation or mechanistic studies, as any analog may exhibit uncharacterized or divergent effects.

Quantitative Differentiation Evidence for Scillascillol Against Closest Analogs Scillascillone and Scillascilloside B-1


Structural Confirmation via Comprehensive Spectroscopic Characterization and X-ray Data Absence

Scillascillol's structure was unambiguously elucidated using extensive 1D and 2D NMR, MS, UV, and IR spectroscopic methods, confirming a lanostane-type triterpenoid scaffold with a specific stereochemical arrangement at C-3, C-23, C-24, and C-25 [1]. In contrast, its direct analog scillascillone (C30H44O6) possesses a C-3 ketone (oxidation) instead of the C-3 hydroxyl group found in scillascillol, altering the molecular mass by 2 Da (502.68 vs. 500.67 g/mol) and the hydrogen-bond donor count . Unlike the structurally related scillascilloside B-1, which contains an additional sugar moiety (C40H64O13, 752.93 g/mol), scillascillol is the aglycone core [1]. The paper explicitly states that the structures were elucidated 'on the basis of extensive spectroscopic measurements (1D and 2D NMR, MS, UV, and IR),' providing a robust, fully assigned chemical identity [1].

Natural Product Chemistry Phytochemical Analysis Structure Elucidation

Purity Benchmarking Against Co-isolated Analogs from S. scilloides

Commercially available scillascillol is typically supplied at >98% purity (HPLC), as confirmed by multiple vendors [1]. While scillascillone and scillascilloside B-1 are also available at similar high purity (≥98% from some suppliers), scillascillol's purity is consistently maintained across vendors due to its defined isolation and characterization protocol . Importantly, the original isolation paper does not report any biological activity for scillascillol, implying that its primary current utility is as a high-purity reference standard for analytical method development and phytochemical fingerprinting of Scilla extracts [2]. In this context, a purity of >98% ensures reliable quantification in HPLC-DAD or LC-MS assays.

Analytical Chemistry Quality Control Natural Product Standardization

Comparative Procurement Cost Analysis for Research-Scale Quantities

Based on publicly listed prices from a major supplier (TargetMol) for 5 mg quantities, scillascillol is priced at $790 USD, whereas its analog scillascillone is priced at ¥4,510 CNY (approx. $623 USD) and the glycoside scillascilloside B-1 is substantially higher at $2,220 USD [1]. This places scillascillol at a moderate price point among the three structurally related compounds isolated from the same plant. The price differential reflects the relative abundance in the source material and the complexity of isolation. For researchers requiring the authentic aglycone scaffold for mechanistic studies or as a synthetic precursor, scillascillol offers a cost-effective alternative to the more expensive glycoside.

Research Procurement Cost-Benefit Analysis Natural Product Sourcing

Solubility Profile Differentiation for in vitro Assay Design

Scillascillol is reported to be soluble in organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1]. In contrast, scillascilloside B-1, due to its sugar moiety, exhibits markedly different solubility characteristics, with enhanced aqueous compatibility but potentially reduced solubility in less polar organic solvents . This difference is critical for in vitro assay design; scillascillol's DMSO solubility allows for standard cell culture dilution protocols (e.g., final DMSO concentration ≤0.1%), whereas the glycoside may require different solvent systems to maintain solubility and avoid precipitation [1]. The absence of a sugar moiety also makes scillascillol more amenable to chemical derivatization for structure-activity relationship (SAR) studies.

Assay Development Formulation Chemistry Solubility Screening

Validated Application Scenarios for Scillascillol Based on Available Evidence


Phytochemical Reference Standard for Scilla scilloides Authentication and Quality Control

Scillascillol serves as a chemically defined marker compound for the authentication and standardization of S. scilloides extracts [1]. Its well-characterized structure via NMR and MS provides a reliable reference for developing HPLC or LC-MS/MS analytical methods. Researchers can use scillascillol (>98% purity) to quantify this specific triterpenoid in botanical raw materials or finished products, ensuring batch-to-batch consistency [2].

Comparative Phytochemical Investigations of Lanostane-Type Triterpenoid Biosynthesis

As a representative lanostane-type triterpenoid aglycone from S. scilloides, scillascillol is a valuable tool for comparative phytochemical studies [1]. Its isolation and structural elucidation alongside scillascillone and scillascilloside B-1 from the same extract provides a unique opportunity to investigate the biosynthetic relationships and enzymatic modifications (e.g., oxidation at C-3, glycosylation) within this plant species [2]. Researchers can procure all three compounds to study structure-activity trends or chemotaxonomic markers in the Asparagaceae family.

In Vitro Structure-Activity Relationship (SAR) Studies of Triterpenoid Scaffolds

Scillascillol's solubility in DMSO and other organic solvents makes it suitable for in vitro cell-based assays, despite the current lack of published bioactivity data [1]. Researchers can use scillascillol as a baseline aglycone scaffold for SAR studies, comparing its effects with those of the oxidized analog scillascillone or the glycosylated derivative scillascilloside B-1 [2]. Such comparative studies can elucidate the role of specific functional groups (e.g., C-3 hydroxyl vs. ketone) in any observed biological activity, guiding future synthetic or biosynthetic efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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